molecular formula C18H21NO3 B4973340 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide

Cat. No.: B4973340
M. Wt: 299.4 g/mol
InChI Key: QJMMRDNYYIYGIE-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a 3,4-dimethoxyphenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenyl ethylamine and 3-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-dimethoxyphenyl ethylamine is added to a solution of 3-methylbenzoyl chloride in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products

    Oxidation: The major products of oxidation reactions are carboxylic acids or ketones.

    Reduction: Reduction reactions yield amines or alcohols.

    Substitution: Substitution reactions produce various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide
  • N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide

Uniqueness

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide is unique due to its specific structural features, such as the presence of a 3-methyl group on the benzamide moiety. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-6-5-7-15(10-12)18(20)19-13(2)14-8-9-16(21-3)17(11-14)22-4/h5-11,13H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMMRDNYYIYGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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